The compound (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine is a complex organic molecule with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of 192.26 g/mol. This compound is characterized by the presence of a pyridine ring and a tetrahydro-2H-pyran moiety, which contribute to its unique chemical properties and biological activities. The compound is typically used in research settings, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine can be approached through several routes, primarily involving the functionalization of the pyridine and tetrahydro-2H-pyran rings. Here are some common methods:
The synthesis may involve multiple steps, including:
Each step requires careful optimization of reaction conditions to maximize yield and purity.
The molecular structure of (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine can be represented using various structural formulas:
The compound exhibits a distinctive arrangement of atoms that facilitates interactions with biological targets. The presence of both nitrogen and oxygen heteroatoms in its structure enhances its potential for forming hydrogen bonds, which is critical for biological activity.
The compound can participate in various chemical reactions typical for amines and ethers, including:
Reactions are typically monitored using TLC or HPLC to ensure completion before proceeding to purification steps. Spectroscopic methods (NMR, mass spectrometry) are employed to confirm product identity and purity .
The mechanism of action for (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine involves its interaction with specific biological targets, likely through receptor binding or enzyme inhibition.
Research indicates that modifications in the structure can significantly alter biological activity, emphasizing the importance of structure–activity relationships in drug design .
The physical properties of (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine include:
Key chemical properties include:
Characterization techniques such as NMR spectroscopy provide insights into molecular dynamics and confirm structural integrity post-synthesis .
This compound has potential applications in several fields:
(3-((Tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine (CAS: 1520743-26-3) represents a structurally sophisticated compound featuring a pyridine core tethered to a tetrahydropyran moiety through a methyleneoxy linker, with an additional aminomethyl functionalization at the pyridine 4-position. This molecular architecture (C₁₂H₁₈N₂O₂, MW 222.28 g/mol) incorporates multiple pharmacophoric elements that synergistically contribute to its potential bioactivity profile [1]. The presence of both pyridine nitrogen and aliphatic amine functionalities creates distinctive electronic properties, with the primary amine group conferring basic character that facilitates salt formation—a crucial property for enhancing pharmaceutical applicability through improved solubility and bioavailability [1]. The tetrahydropyran component introduces conformational rigidity while maintaining sufficient flexibility for target engagement, a design strategy increasingly exploited in modern oncology drug development [1] [8].
The molecular architecture of (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine shares significant homology with several investigational compounds targeting metastatic pathways. Structural analogs featuring the tetrahydropyran-methanamine pharmacophore demonstrate enhanced penetration of biological membranes and precise engagement with metastasis-associated molecular targets [6] [10]. Particularly noteworthy is the compound 1-[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methanamine (CAS: 943109-41-9), where the fluorophenyl substitution enhances lipophilic character (cLogP 2.39) and promotes specific interactions with hydrophobic binding pockets in metastatic signaling proteins [6].
Another significant analog, tetrahydro-4-phenyl-2H-pyran-4-methanamine (CAS: 14006-32-7), demonstrates how aromatic substitution at the tetrahydropyran 4-position influences target specificity. The phenyl extension creates additional π-stacking capabilities essential for inhibiting tyrosine kinase signaling cascades implicated in tumor cell migration and invasion [10]. The strategic incorporation of fluorine atoms in these analogs enhances metabolic stability while maintaining optimal molecular weight profiles (<350 Da) that comply with drug-likeness parameters for oncology therapeutics [6] [10].
Table 1: Structural Analogs with Metastasis-Targeted Activity
Compound Name | Key Structural Features | Molecular Weight | Reported Pharmacological Activity |
---|---|---|---|
(3-((THP-4-yl)methoxy)pyridin-4-yl)methanamine | Pyridine-THP linker with primary amine | 222.28 g/mol | RNA-binding protein modulation |
1-[4-(3-Fluorophenyl)THP-4-yl]methanamine | Fluorophenyl-THP with primary amine | 209.26 g/mol | Kinase inhibition potential |
Tetrahydro-4-phenyl-2H-pyran-4-methanamine | Phenyl-THP with primary amine | 191.27 g/mol | Tyrosine kinase interaction |
N-(Tetrahydro-2H-pyran-4-yl)-3-pyridinemethanamine | Pyridine-THP direct linkage | 192.26 g/mol | Heterocyclic amine bioactivity |
Heterocyclic aromatic amines (HAAs) constitute a biologically significant class of compounds capable of disrupting RNA-protein interfaces critical in oncogenic processes. The primary amine functionality in (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine enables protonation-dependent interactions with phosphate backbones of RNA, potentially competing with endogenous RNA-binding proteins (RBPs) [3] [7]. This molecular scaffold exhibits structural congruence with documented RBP inhibitors that disrupt the post-transcriptional regulation of cancer-related mRNAs, particularly those encoding proteins involved in cell cycle progression and apoptosis evasion [7].
Advanced profiling techniques like TLC-CLIP (tailing and ligation of cDNA molecules combined with crosslinking immunoprecipitation) have revealed that hybrid pyridine-pyran structures demonstrate sequence-specific binding to AU-rich elements (AREs) in the 3' untranslated regions of oncogenic transcripts [7]. The tetrahydropyran moiety enhances binding specificity through hydrophobic complementarity with RBP surface features, while the pyridine nitrogen participates in hydrogen-bonding networks with amino acid residues in RNA recognition motifs. This dual-mode interaction profile positions such compounds as valuable chemical tools for interrogating RBP function in cancer models and potentially disrupting pathological RNA-protein complexes that drive tumor progression [3] [4] [7].
The strategic fusion of pyran and pyridine heterocycles represents a significant evolution in molecular oncology, dating to initial observations that pyrano[3,2-c]pyridine derivatives exhibit potent tubulin depolymerization activity [4] [8]. Early synthetic efforts focused on direct fusion of the ring systems, but the advent of methyleneoxy-bridged variants like (3-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanamine offered superior synthetic accessibility and pharmacokinetic optimization potential [1]. The critical design breakthrough emerged from structure-activity relationship (SAR) studies demonstrating that spacer length between heterocycles profoundly influences biological activity, with methylene bridges optimally balancing conformational freedom and target engagement precision [1] [4].
Modern iterations incorporate strategic substitutions that enhance target specificity, exemplified by the discovery that 4-aminomethyl positioning on the pyridine ring significantly boosts tubulin polymerization inhibition. Compound 3b from recent literature (pyrano-pyridine hybrid) demonstrated remarkable 81% tubulin polymerization inhibition (IC₅₀ 4.03 µM) and achieved 79% tumor size reduction in breast cancer models, establishing the therapeutic viability of this chemotype [4]. The structural progression of pyran-pyridine hybrids reveals consistent optimization toward enhanced target binding kinetics and reduced off-target effects. Current innovations focus on introducing fluorine substituents to improve blood-brain barrier penetration and incorporating biodegradable linkers for prodrug strategies, further expanding the therapeutic applicability of this versatile scaffold in precision oncology applications [4] [8].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0